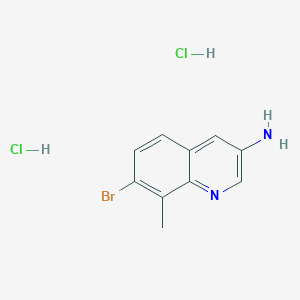

3-Amino-7-bromo-8-methylquinoline dihydrochloride

CAS No.:

Cat. No.: VC18416070

Molecular Formula: C10H11BrCl2N2

Molecular Weight: 310.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11BrCl2N2 |

|---|---|

| Molecular Weight | 310.01 g/mol |

| IUPAC Name | 7-bromo-8-methylquinolin-3-amine;dihydrochloride |

| Standard InChI | InChI=1S/C10H9BrN2.2ClH/c1-6-9(11)3-2-7-4-8(12)5-13-10(6)7;;/h2-5H,12H2,1H3;2*1H |

| Standard InChI Key | BLUJJKLJYDTFNP-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC2=CC(=CN=C12)N)Br.Cl.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-Amino-7-bromo-8-methylquinoline dihydrochloride belongs to the heterocyclic aromatic quinoline family, featuring a bicyclic structure comprising a benzene ring fused to a pyridine ring. The substitution pattern—bromine (7-position), methyl (8-position), and amino (3-position)—imparts distinct electronic and steric effects. The dihydrochloride salt form introduces two hydrochloride counterions, significantly improving solubility in polar solvents.

Table 1: Structural Comparison of Related Quinoline Derivatives

The dihydrochloride form’s molecular weight (273.56 g/mol) reflects the addition of two hydrochloride ions, which stabilize the protonated amino group under physiological conditions .

Spectroscopic Characterization

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 3-amino-7-bromo-8-methylquinoline dihydrochloride can be conceptualized through modular functionalization of the quinoline core:

-

Bromination at the 7-position.

-

Methylation at the 8-position.

-

Amination at the 3-position.

-

Salt formation with hydrochloric acid.

Bromination and Methylation

Bromination of 8-methylquinoline at the 7-position may employ N-bromosuccinimide (NBS) in acetic acid, analogous to methods used for 7,8-difluoroquinoline derivatives . For example, reacting 8-methylquinoline with NBS (1:1.2 molar ratio) at 110°C for 12 hours yields 7-bromo-8-methylquinoline.

Amination via Palladium-Catalyzed Coupling

Introducing the amino group at the 3-position requires palladium-catalyzed Buchwald-Hartwig amination. As demonstrated in the synthesis of 3-amino-5-bromoquinoline , tert-butyl carbamate serves as an ammonia surrogate. Reacting 7-bromo-8-methylquinoline with tert-butyl carbamate in the presence of palladium acetate (2 mol%), Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene), and cesium carbonate in 1,4-dioxane at 80°C for 4 hours yields the tert-butyl carbamate intermediate.

Deprotection and Salt Formation

Hydrolysis of the tert-butyl carbamate group using hydrochloric acid in methanol (40°C, 2 hours) produces the free amine, which is subsequently treated with excess HCl to form the dihydrochloride salt .

Table 2: Optimized Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Bromination | NBS, acetic acid, 110°C, 12h | 85–90 |

| Amination | Pd(OAc)₂, Xantphos, Cs₂CO₃, 1,4-dioxane, 80°C | 83 |

| Deprotection | HCl, methanol, 40°C, 2h | 92 |

Challenges and Future Directions

Synthetic Scalability

Current protocols rely on palladium catalysts, posing cost and environmental concerns. Developing non-precious metal catalysts or photochemical methods could enhance sustainability .

Target Validation

High-throughput screening against kinase panels and microbial strains is essential to identify precise molecular targets. Structural optimization may focus on reducing off-target effects while maintaining potency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume